Cas no 153-76-4 (Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-)
![Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- structure](https://www.kuujia.com/scimg/cas/153-76-4x500.png)
153-76-4 structure
Product name:Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
- 2,2',2''-[benzene-1,2,3-triyltri(oxy)]tris[N,N-diethylethylamine]
- 2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine
- 1,2,3-Tris-(2-diaethylamino-aethoxy)-benzol
- 1,2,3-tris-(2-diethylamino-ethoxy)-benzene
- 2-(2,6-bis(2-(diethylamino)ethoxy)phenoxy)-N,N-diethylethanamine
- 2,2',2''-(Benzene-1,2,3-triyltri(oxy))tris(N,N-diethylethylamine)
- AC1L27II
- CHEBI:503442
- Epitope ID:120372
- Gallamine [BAN]
- Gallamine Triethiiodide
- Gallamonum
- SureCN2138
- Tris-O-(2-diaethylamino-aethyl)-pyrogallol
- 2,2',2''-(1,2,3-Benzenetriyltrisoxy)tris(N,N-diethylethanamine)
- 2-[2,6-bis(2-diethylaMinoethyloxy)phenoxy]-N,N-diethylethanaMine
- 2,2',2''-[1,2,3-Benzenetriyltris(oxy)]tris[N,N-diethylethanamine]
- EINECS 205-816-2
- UNII-1146X1WTNM
- GALLAMINE [WHO-DD]
- gallamine
- ICLWTJIMXVISSR-UHFFFAOYSA-N
- Ethanamine, 2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
- 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N-diethylethanamine)
- NS00041529
- DTXSID60165184
- SCHEMBL2138
- 2-(2,3-Bis[2-(diethylamino)ethoxy]phenoxy)-N,N-diethylethanamine #
- 1146X1WTNM
- 153-76-4
- DB13584
- tri(diethylaminoethoxy) benzene
-
- Inchi: InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3
- InChI Key: ICLWTJIMXVISSR-UHFFFAOYSA-N
- SMILES: CCN(CCOC1=CC=CC(OCCN(CC)CC)=C1OCCN(CC)CC)CC
Computed Properties
- Exact Mass: 891.1758
- Monoisotopic Mass: 891.176872
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 18
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
Experimental Properties
- Melting Point: 147.5 deg C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 27.69
Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- Related Literature
-
Guang-Bin Shen,Bao-Chen Qian,Gao-Shuai Zhang,Guang-Ze Luo,Yan-Hua Fu,Xiao-Qing Zhu Org. Chem. Front. 2022 9 6833
-
Himadri Sekhar Maity,Kaushik Misra,Tanushree Mahata,Ahindra Nag RSC Adv. 2016 6 24446
-
Jin-Liang Wang,Zheng-Feng Chang,Xiao-Xin Song,Kai-Kai Liu,Ling-Min Jing J. Mater. Chem. C 2015 3 9849
-
5. Synthesis of C 2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalystsAlan C. Spivey,Adrian Maddaford,Tomasz Fekner,Alison J. Redgrave,Christopher S. Frampton 2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Alan C. Spivey Adrian Maddaford Tomasz Fekner Alison J. Redgrave Christopher S. Frampton J. Chem. Soc. Perkin Trans. 1 2000 3460
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